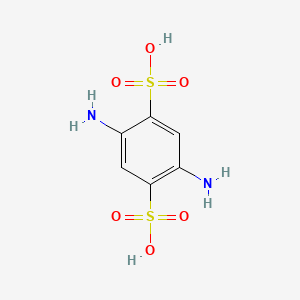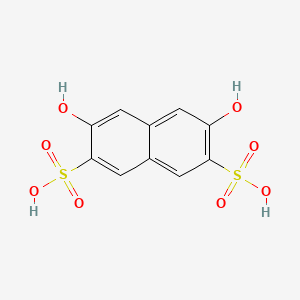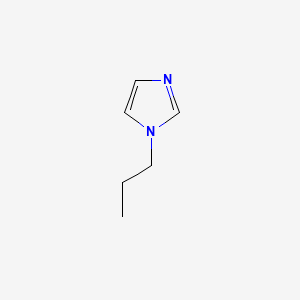
1-Propil-1H-imidazol
Descripción general
Descripción
1-Propyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C6H10N2 . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular weight of 1-Propyl-1H-imidazole is 110.16 . It consists of a five-membered ring containing three carbon atoms and two nitrogen atoms .
Physical And Chemical Properties Analysis
1-Propyl-1H-imidazole has a boiling point of 94°C/11mmHg and a density of 0.95±0.1 g/cm3 . It is a clear liquid and is stored at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del 1-Propil-1H-imidazol
El this compound es un compuesto versátil con una amplia gama de aplicaciones en la investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en varios campos.
Síntesis farmacéutica: El this compound sirve como un bloque de construcción en la síntesis de varios compuestos farmacéuticos. Sus estructuras derivadas son integrales en la creación de moléculas con actividades biológicas como anticancerígenas, antienvejecimiento, anticoagulantes y antiinflamatorias . La capacidad del compuesto para integrarse en diversas estructuras químicas lo hace valioso para desarrollar nuevos medicamentos.
Catálisis: En el campo de la catálisis, los derivados del this compound se utilizan para crear carbenos N-heterocíclicos (NHC) . Estos carbenos son cruciales en la catálisis organometálica, ofreciendo una alternativa más ecológica para las reacciones químicas al servir como fuertes ligandos nucleofílicos en complejos de metales de transición.
Productos químicos agrícolas: Los derivados del compuesto se utilizan para producir reguladores selectivos del crecimiento de las plantas, fungicidas y herbicidas . Estas aplicaciones son importantes para mejorar la productividad agrícola y controlar las plagas y enfermedades en los cultivos.
Líquidos iónicos: El this compound se utiliza en la síntesis de líquidos iónicos . Estas sales en estado líquido son conocidas por su baja volatilidad y estabilidad térmica, lo que las hace ideales para su uso como solventes y electrolitos en varios procesos industriales.
Ciencia de los materiales: En la ciencia de los materiales, este compuesto se utiliza para funcionalizar la superficie de partículas de óxido y en tecnologías sol-gel . Esta aplicación es crucial para crear materiales avanzados con propiedades específicas, como mayor durabilidad o mejor conductividad eléctrica.
Química organosilícica: Como precursor organosilícico, el this compound es fundamental para obtener líquidos iónicos inmovilizados . Estas formas inmovilizadas se utilizan en una variedad de aplicaciones, incluidos sensores, procesos de separación y como catalizadores.
Materiales ópticos: Los derivados del this compound son importantes en el desarrollo de materiales ópticos . Estos materiales tienen aplicaciones en campos que van desde la fotónica hasta el desarrollo de nuevos tipos de pantallas y sistemas de iluminación.
Química sintética: El compuesto juega un papel fundamental en los enfoques de química verde para la síntesis orgánica . Sus derivados se utilizan en reacciones multicomponente, optimizando la eficiencia sintética y reduciendo el impacto ambiental de la producción química.
Safety and Hazards
Direcciones Futuras
Imidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the strategic importance of developing novel methods for their synthesis .
Mecanismo De Acción
Target of Action
1-Propyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole and its derivatives are known to interact with their targets, leading to various biochemical changes
Biochemical Pathways
Imidazole and its derivatives are known to affect various biochemical pathways due to their broad range of chemical and biological properties . The effects of 1-Propyl-1H-imidazole on biochemical pathways would likely depend on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that 1-Propyl-1H-imidazole may have similar effects. The exact effects would likely depend on the specific targets and mode of action of 1-Propyl-1H-imidazole.
Análisis Bioquímico
Biochemical Properties
1-Propyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as a ligand, forming complexes with metal ions and influencing enzymatic activities. For instance, it can bind to the active sites of enzymes, altering their catalytic properties. This interaction is crucial in modulating the activity of enzymes involved in metabolic pathways .
Cellular Effects
1-Propyl-1H-imidazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors on the cell surface, it can modulate intracellular signaling cascades, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1-Propyl-1H-imidazole involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propyl-1H-imidazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Propyl-1H-imidazole remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-Propyl-1H-imidazole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzymatic activity or modulating gene expression. At high doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
1-Propyl-1H-imidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, affecting overall metabolic balance. These interactions are crucial for maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, 1-Propyl-1H-imidazole is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 1-Propyl-1H-imidazole is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. The localization of 1-Propyl-1H-imidazole is critical for its activity and function, as it needs to be in the right place at the right time to exert its effects .
Propiedades
IUPAC Name |
1-propylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-4-8-5-3-7-6-8/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVYLVCVXXCYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188708 | |
| Record name | 1-Propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35203-44-2 | |
| Record name | 1-Propylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35203-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Propylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PROPYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR14NYU5X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does compound 9 interact with MK2 and what are the downstream effects of this interaction?
A: The research paper focuses on the development of "prevention of activation" (PoA) inhibitors of MK2. While the exact binding mechanism of compound 9 to MK2 isn't explicitly detailed in this study , the researchers aimed to design compounds that would prevent the activation of MK2 by its upstream kinase, p38α, rather than directly inhibiting the kinase activity of MK2.
Q2: How does the structure of the 1-propyl-1H-imidazole core in compound 9 relate to its activity as an MK2 inhibitor?
A: The research emphasizes structure-activity relationship (SAR) studies conducted during the optimization of the initial lead compounds . While the specific impact of the 1-propyl-1H-imidazole core isn't individually highlighted, the study suggests that modifications to various parts of the molecule, likely including the imidazole core and its substituents, played a crucial role in enhancing the potency and selectivity for MK2.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



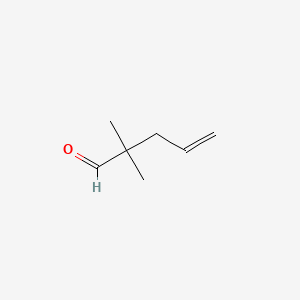

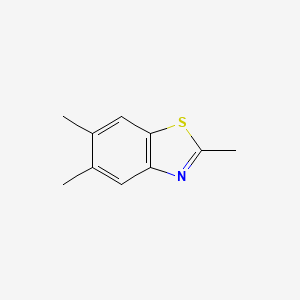
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1584396.png)
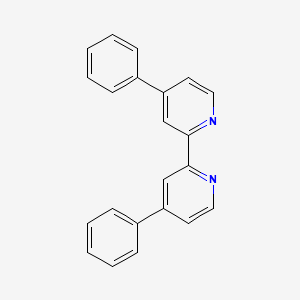
![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
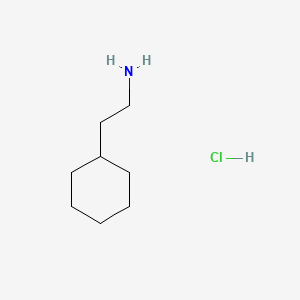

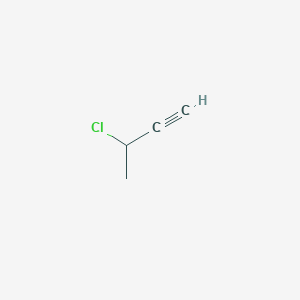
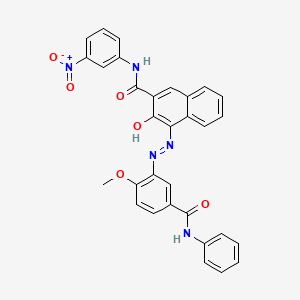
![4-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1584410.png)
